molecular formula C14H13ClN4 B11476635 1-(4-chlorobenzyl)-2-hydrazinyl-1H-benzimidazole

1-(4-chlorobenzyl)-2-hydrazinyl-1H-benzimidazole

Cat. No.: B11476635
M. Wt: 272.73 g/mol
InChI Key: WJUVEWWDJMNCMO-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-2-HYDRAZINYL-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzodiazole ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the chlorophenyl and hydrazinyl groups in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-HYDRAZINYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-chlorobenzyl chloride with 2-hydrazinyl-1H-benzodiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHYL]-2-HYDRAZINYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2-HYDRAZINYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHYL]-2-HYDRAZINYL-1H-INDOLE
  • 1-[(4-CHLOROPHENYL)METHYL]-2-HYDRAZINYL-1H-TRIAZOLE
  • 1-[(4-CHLOROPHENYL)METHYL]-2-HYDRAZINYL-1H-OXAZOLE

Uniqueness

1-[(4-CHLOROPHENYL)METHYL]-2-HYDRAZINYL-1H-1,3-BENZODIAZOLE is unique due to its specific benzodiazole ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]hydrazine

InChI

InChI=1S/C14H13ClN4/c15-11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)17-14(19)18-16/h1-8H,9,16H2,(H,17,18)

InChI Key

WJUVEWWDJMNCMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NN

Origin of Product

United States

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